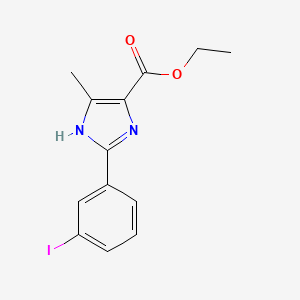![molecular formula C7H11NO3 B12442613 Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is a compound belonging to the class of N-acyl-amino acids. It is also known by its IUPAC name, 2-(2-methylbut-2-enoylamino)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- typically involves the reaction of glycine with an appropriate acylating agent. One common method is the reaction of glycine with tiglic acid (2-methyl-2-butenoic acid) under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- has several applications in scientific research:
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as its role in drug development and as a precursor for biologically active compounds, is ongoing.
Wirkmechanismus
The mechanism of action of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets and pathways. As an N-acyl-amino acid, it can participate in various biochemical processes, including enzyme catalysis and signal transduction. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-(2-methyl-1-oxo-2-butenyl)-, methyl ester: This compound is a methyl ester derivative of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- and shares similar chemical properties.
Glycine, N-(2-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester: Another derivative, this compound has a trimethylsilyl group, which can influence its reactivity and applications.
Uniqueness
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(2-methylbut-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
WRUSVQOKJIDBLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


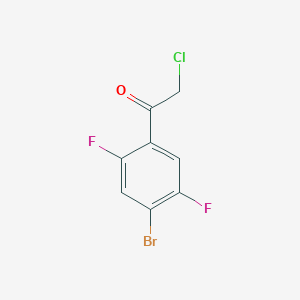
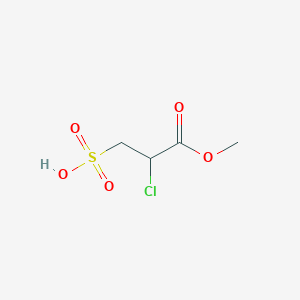
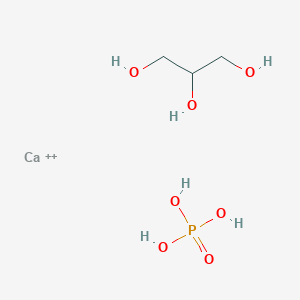

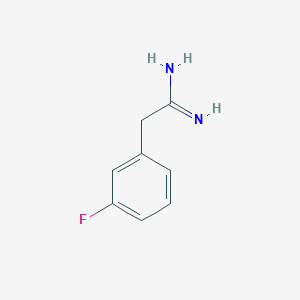
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
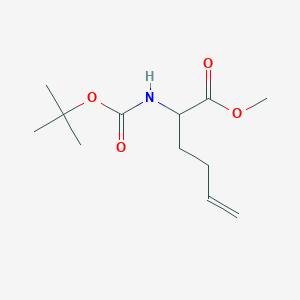
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
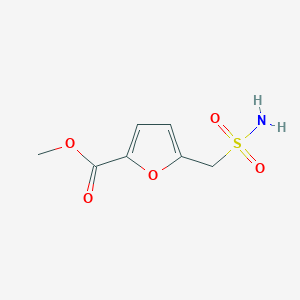
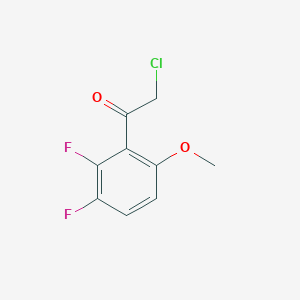

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)

